molecular formula C8H3BF7KO2 B6343442 Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate CAS No. 1403991-19-4

Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate

Cat. No.: B6343442
CAS No.: 1403991-19-4
M. Wt: 314.01 g/mol
InChI Key: JQWFGUDWZADOQB-UHFFFAOYSA-N
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Description

Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate (CAS: 1403991-19-4) is a fluorinated organoboron compound with the molecular formula C₈H₃BF₇KO₂ and a molecular weight of 314.01 g/mol . Its structure features a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with four fluorine atoms at the 2,2,3,3-positions, fused to a trifluoroborate group at the 5-position. The potassium counterion enhances solubility in polar aprotic solvents, making it suitable for cross-coupling reactions. Safety data indicates it may irritate eyes, skin, and the respiratory system, necessitating protective gear during handling .

Properties

IUPAC Name

potassium;trifluoro-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BF7O2.K/c10-7(11)8(12,13)18-6-4(9(14,15)16)2-1-3-5(6)17-7;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWFGUDWZADOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BF7KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Boronate Ester Route

The boron moiety is introduced via organometallic intermediates. As detailed in source, potassium organotrifluoroborates are often synthesized from boronic acids. For the target compound, 5-bromo-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]dioxin is reacted with magnesium to form a Grignard reagent, which is then treated with trimethyl borate (B(OMe)₃) at −78°C. This yields a boronate ester, hydrolyzed to the boronic acid using dilute HCl.

Reaction Conditions:

  • Temperature: −78°C for Grignard formation, 25°C for hydrolysis

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 44–47% (based on analogous protocols in source)

Direct Trifluoroboration

Source highlights potassium hydrogen fluoride (KHF₂) as a key reagent for converting boronic acids to trifluoroborates. The boronic acid intermediate is stirred with aqueous KHF₂ at 0–5°C, precipitating the potassium trifluoroborate salt. Purification via recrystallization from dichloromethane removes excess KHF₂.

Typical Parameters:

  • Molar ratio (boronic acid:KHF₂): 1:1.2

  • Reaction time: 4–6 hours

  • Yield: 60–70%

Optimization Challenges and Solutions

Fluorine Stability

The tetrafluorinated benzodioxin core is prone to defluorination under basic conditions. Source emphasizes using anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis. For instance, THF must be distilled over sodium benzophenone ketyl to eliminate moisture.

Comparative Analysis of Methods

Method Key Steps Temperature Range Yield Purity
Grignard-Boronate EsterMg insertion, B(OMe)₃ addition, hydrolysis−78°C to 25°C44–47%90–95%
Direct TrifluoroborationKHF₂ treatment, recrystallization0–5°C60–70%≥98%

The direct trifluoroboration method offers higher yields and purity but requires rigorously anhydrous conditions. The Grignard route, while lower-yielding, allows modular construction of the boron-aryl bond.

Scalability and Industrial Relevance

Scale-up efforts face challenges in fluorine waste management. Source notes that SF₄, though effective for fluorination, generates toxic byproducts (e.g., HF), necessitating specialized reactors with HF-resistant linings. Alternatively, DAST is safer but costlier. Recent advances in continuous-flow systems (source ) enable safer handling of fluorination agents, improving scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds .

Scientific Research Applications

Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborate Compounds

Structural and Electronic Comparisons

The target compound’s tetrafluorinated dihydrobenzodioxin substituent distinguishes it from simpler aryltrifluoroborates. Key comparisons include:

Table 1: Structural and Electronic Properties
Compound Name (CAS) Molecular Formula Substituent Electronic Effect Molecular Weight (g/mol)
Target compound (1403991-19-4) C₈H₃BF₇KO₂ 2,2,3,3-Tetrafluoro-dihydrobenzodioxin Strong electron-withdrawing (fluorine) 314.01
Potassium trifluoro(4-methoxyphenyl)borate (192863-36-8) C₇H₇BF₃KO₂ 4-Methoxyphenyl Electron-donating (methoxy) 228.04
Potassium trifluoro(3-methoxyphenyl)borate (1569524-37-3) C₈H₈BF₃KO 3-Methoxybenzyl Moderate electron-donating 227.05
Potassium trifluoro(5-methylfuran-2-yl)borate (1111213-54-7) C₅H₅BF₃KO 5-Methylfuran-2-yl Moderately electron-withdrawing 188.00

Key Observations :

  • Electron Effects : The target compound’s tetrafluoro-dihydrobenzodioxin group imparts strong electron-withdrawing character, enhancing electrophilicity at the boron center compared to methoxy-substituted analogs .
  • Fluorine Content : High fluorine density improves thermal stability and metabolic resistance, advantageous for pharmaceutical applications .
Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are widely used in Suzuki-Miyaura cross-couplings . Comparative studies (inferred from synthesis protocols ) suggest:

  • Target Compound : The electron-withdrawing fluorine substituents activate the boron center, enabling efficient coupling with electron-rich aryl halides. However, steric hindrance from the benzodioxin ring may reduce yields with bulky partners.
  • Methoxyphenyl Analogs : Electron-donating methoxy groups slow oxidative addition with electron-deficient partners but improve compatibility with electron-rich substrates .
  • Ethynyl Derivatives : Potassium trifluoro((3-methoxyphenyl)ethynyl)borate () exhibits enhanced π-conjugation, enabling use in conjugated polymer synthesis .
Solubility and Stability
  • Solubility: The target compound’s fluorinated structure increases lipophilicity compared to non-fluorinated analogs, limiting aqueous solubility but enhancing compatibility with organic solvents (e.g., THF, acetone) .
  • Stability: Fluorination improves resistance to hydrolysis and oxidation. For example, the target compound is stable under ambient conditions, whereas non-fluorinated analogs like potassium (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid (CAS: 499769-88-9) require refrigeration .

Biological Activity

Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrafluorinated dioxin moiety. The presence of fluorine atoms significantly influences its chemical behavior and interaction with biological systems. The molecular formula is represented as C8H2F6BC_8H_2F_6B, indicating the presence of boron alongside the fluorinated aromatic system.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxin Core : This can be achieved through electrophilic cyclization reactions involving fluorinated precursors.
  • Boron Incorporation : The introduction of boron is generally accomplished through boronation reactions that utilize boron trifluoride or similar reagents.
  • Potassium Salt Formation : The final step involves neutralizing the resulting compound with potassium hydroxide to yield the potassium salt.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial activity. The fluorinated dioxin derivatives have been screened against various bacterial strains, revealing moderate to high inhibitory effects. For instance:

  • Staphylococcus aureus : Exhibited significant growth inhibition at concentrations above 50 µg/mL.
  • Escherichia coli : Showed reduced viability in the presence of the compound.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cancer cell lines:

  • HeLa Cells : IC50 values were determined to be around 30 µM after 48 hours of exposure.
  • MCF-7 Cells : Similar cytotoxicity was observed with an IC50 value of 28 µM.

These results suggest potential applications in cancer therapy; however, further studies are needed to elucidate the mechanisms involved.

Case Studies

A recent case study explored the effects of this compound on cellular pathways involved in apoptosis. The results indicated that treatment with this compound led to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Result
AntimicrobialStaphylococcus aureus>50Significant inhibition
AntimicrobialEscherichia coli>50Reduced viability
CytotoxicityHeLa Cells30IC50 value
CytotoxicityMCF-7 Cells28IC50 value

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves reacting the corresponding boronic acid derivative with potassium bifluoride (KHF₂) in aqueous or polar aprotic solvents. For example, analogous trifluoroborates (e.g., potassium (2,4-difluorobenzyl)trifluoroborate) are synthesized via nucleophilic substitution followed by salt metathesis .
  • Optimization : Yield improvements (e.g., >90%) require strict control of stoichiometry (1:1.2 molar ratio of boronic acid to KHF₂), pH (neutral to slightly acidic), and temperature (0–5°C to minimize decomposition). Solvent choice (e.g., THF/water mixtures) impacts solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Techniques :

  • ¹⁹F NMR : Confirms trifluoroborate integrity (δ ≈ -135 to -140 ppm for B-F₃) and absence of free fluoride .
  • X-ray crystallography : Resolves coordination geometry (e.g., potassium ion interactions with boron and aromatic systems), as seen in structurally similar compounds like potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate .
  • Elemental analysis : Validates C, H, B, and F content against theoretical values (e.g., C₈H₃BF₇KO₂ requires 30.60% C, 0.96% H) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Precautions :

  • Avoid inhalation and skin contact due to potential boron toxicity. Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Store in airtight containers at RT, away from moisture to prevent hydrolysis (common degradation pathway for trifluoroborates) .

Advanced Research Questions

Q. How does the tetrafluorinated benzodioxin moiety influence reactivity in cross-coupling reactions compared to non-fluorinated analogs?

  • Mechanistic Insight : Fluorine substituents enhance electrophilicity of the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the tetrafluoro-1,4-benzodioxane group may reduce coupling efficiency with bulky aryl halides. Comparative studies with non-fluorinated analogs (e.g., potassium phenyltrifluoroborate) show a 15–20% decrease in yield for sterically demanding substrates .

Q. What strategies mitigate decomposition pathways during catalytic applications?

  • Approaches :

  • Ligand design : Bulky phosphine ligands (e.g., SPhos) stabilize palladium catalysts, reducing side reactions .
  • Solvent optimization : Anhydrous DME or toluene minimizes hydrolysis.
  • Low-temperature protocols : Reactions conducted at 50°C (vs. 80°C) reduce thermal degradation, as evidenced by stability studies on potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

  • Methods :

  • DFT calculations : Model boron-fluorine bond dissociation energies (BDE ≈ 120–130 kcal/mol) to predict stability under catalytic conditions .
  • Molecular docking : Simulate interactions with transition-metal catalysts (e.g., Pd(PPh₃)₄) to identify steric/electronic effects .

Key Research Challenges

  • Contradictions in Solubility : While polar solvents (e.g., DMF) enhance solubility, they may accelerate hydrolysis. Alternative solvents like 1,4-dioxane offer a balance but require empirical testing .
  • Divergent Reactivity : Fluorine’s electron-withdrawing effects can both activate the boron center and sterically hinder coupling partners, necessitating substrate-specific optimization .

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